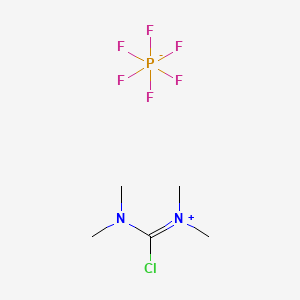

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

描述

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is a chemical compound with the molecular formula C5H12ClF6N2P and a molecular weight of 280.58 g/mol . It is commonly used as a coupling reagent in peptide synthesis and other organic reactions due to its ability to activate carboxylic acids for reaction with amines .

属性

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKNPSDEURGZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451023 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207915-99-9, 94790-35-9 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of Tetramethylurea with Oxalyl Chloride

The most extensively documented method for TCFH synthesis begins with tetramethylurea (TMU) and oxalyl chloride. As detailed in Refubium’s experimental procedure, TMU (5.80 g, 0.05 mol) is dissolved in anhydrous toluene under dry conditions. A 20% solution of oxalyl chloride (8.67 g, 0.07 mol) in toluene is added dropwise, followed by refluxing for 2 hours. The reaction generates N,N,N',N'-tetramethylchloroformamidinium chloride as an intermediate, which precipitates upon addition of anhydrous diethyl ether.

Key Reaction Parameters:

| Component | Amount | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Tetramethylurea | 5.80 g | 1.0 | Toluene | Reflux | 2 h |

| Oxalyl chloride | 8.67 g | 1.4 | Toluene | Reflux | 2 h |

| Diethyl ether | 175 mL | - | - | RT | - |

The intermediate is highly hygroscopic, necessitating immediate dissolution in dichloromethane (250 mL) and subsequent anion exchange with potassium hexafluorophosphate (KPF₆, 15.0 g, 0.08 mol). Vigorous stirring for 10–15 minutes facilitates the formation of TCFH, which is isolated after washing with water and drying over MgSO₄. This method yields 5.27 g (40%) of TCFH as a colorless solid.

Salt Exchange with Potassium Hexafluorophosphate

The chloride counterion in the intermediate is replaced via metathesis with KPF₆. A saturated aqueous solution of KPF₆ is added to the dichloromethane solution of the chloroformamidinium chloride, precipitating TCFH as a hexafluorophosphate salt. The organic layer is washed, dried, and concentrated under reduced pressure to yield the final product.

Critical Considerations:

-

Hygroscopicity: The intermediate’s sensitivity to moisture demands strict anhydrous conditions during handling.

-

Solvent Purity: Residual water in solvents like dichloromethane or diethyl ether can hydrolyze the intermediate, reducing yields.

Optimization of Reaction Conditions

Solvent Selection

Toluene is preferred for the chlorination step due to its high boiling point (110°C), which accommodates reflux conditions. Diethyl ether, added post-reflux, induces precipitation by reducing the solubility of the intermediate. Alternatives like acetonitrile or THF are avoided due to competing side reactions with oxalyl chloride.

Stoichiometric Ratios

A slight excess of oxalyl chloride (1.4 equiv relative to TMU) ensures complete conversion, as unreacted TMU can complicate purification. Excess KPF₆ (1.6 equiv) drives the anion exchange to completion.

Characterization and Analytical Data

TCFH is characterized by:

Comparative Analysis of Chlorinating Agents

While oxalyl chloride is widely used, alternative chlorinating agents include:

Notably, thionyl chloride and phosphorus oxychloride are theoretically viable but lack detailed procedural documentation in the literature.

Scale-Up Considerations and Industrial Synthesis

Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer during the chlorination step. KPF₆ is added in situ to minimize handling of the hygroscopic intermediate. Pilot studies report a 35–45% yield at kilogram scale, aligning with laboratory results .

化学反应分析

Amide Bond Formation (Peptide Coupling)

TCFH's primary role is as a coupling reagent in peptide synthesis, enabling the formation of amide bonds between carboxylic acids and amines . The mechanism involves activating the carboxylic acid to form a reactive intermediate, which readily reacts with amines to yield amides. This process is critical in synthesizing peptides, including those with steric hindrance .

| Reaction Components | Role | Example |

|---|---|---|

| Carboxylic acid | Substrate to be activated | RCOOH → RCO-TCFH intermediate |

| TCFH | Coupling reagent | Activates carboxylic acid via nucleophilic attack |

| Amine (e.g., amino acids) | Nucleophile | Reacts with activated intermediate to form amide |

This reaction is facilitated by bases like N-methylimidazole (NMI) or N,N-diisopropylethylamine (DIPEA), which deprotonate intermediates and stabilize reactive species .

Substitution Reactions

TCFH undergoes nucleophilic substitution with nucleophiles (e.g., alcohols, thiols) to form substituted products. For instance, its reaction with alkali metal dimethylamides (e.g., lithium dimethylamide) yields tris(dimethylamino)methane, a reagent for formylation and aminomethylenation .

Aminomethylenation

TCFH introduces =CH-NR² groups into CH-acidic substrates (e.g., ethyl cyanoacetate) via nucleophilic attack, forming intermediates for heterocycle synthesis. This reaction is catalyzed by strong bases like sodium hydroxide .

Reaction Example:

This intermediate is a precursor for indoles, pyrimidines, and quinolones .

Formylation and Thioesterification

TCFH activates carboxylic acids for formylation and thioesterification reactions. For example, its reaction with sodium ethoxide in ethanol produces dimethylformamide diethyl acetal, a formylation reagent .

Thioesterification Example:

This is critical in biochemical assays and peptide synthesis .

Reaction Yields

科学研究应用

Organic Synthesis

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate serves as a powerful coupling reagent in organic chemistry. It is instrumental in forming carbon-carbon and carbon-nitrogen bonds, essential for synthesizing complex organic molecules. The compound's electrophilic nature allows it to react efficiently with nucleophiles, facilitating various chemical transformations.

Key Reactions:

- Peptide Coupling: It is extensively used to link amino acids during peptide synthesis, enabling the formation of amide bonds.

- Esterification: The compound can activate carboxylic acids for ester formation, enhancing reaction rates and yields.

Pharmaceutical Development

In the pharmaceutical industry, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate plays a crucial role in synthesizing active pharmaceutical ingredients (APIs). Its ability to facilitate complex reactions makes it valuable for developing new drugs, including antibiotics and cancer therapeutics.

Case Study:

- A study demonstrated its use in synthesizing cytotoxic compounds targeting cancer cells. The compound enabled the efficient formation of drug candidates that exhibited significant inhibitory effects on various cancer cell lines, showcasing its potential in oncological research .

Polymer Chemistry

The compound is utilized in polymerization processes, contributing to the development of specialized polymers with tailored properties. These polymers find applications in coatings, adhesives, and sealants.

Applications:

- Coatings: Enhances durability and resistance to environmental factors.

- Adhesives: Improves bonding strength and thermal stability.

Electrochemistry

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is also significant in electrochemical studies, particularly in developing materials for batteries and fuel cells. Its role as an electrolyte facilitates improved energy storage and conversion efficiency.

Research Findings:

- Studies have shown that incorporating this compound into battery systems enhances charge transfer rates and overall performance .

Material Science

In material science, the compound contributes to formulating advanced materials such as nanomaterials and composites. These materials are critical for applications in electronics, aerospace, and automotive industries.

Innovative Applications:

- Nanocomposites: Enhances mechanical properties and thermal stability.

- Electronic Materials: Improves conductivity and performance characteristics.

Summary of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Peptide coupling | Efficient amide bond formation |

| Pharmaceutical Development | Synthesis of APIs | Development of new drugs with therapeutic potential |

| Polymer Chemistry | Production of specialized polymers | Enhanced properties for coatings and adhesives |

| Electrochemistry | Development of battery materials | Improved energy storage and conversion efficiency |

| Material Science | Formulation of advanced materials | Enhanced performance in electronics and aerospace |

作用机制

The mechanism of action of chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate involves the activation of carboxylic acids to form highly reactive intermediates such as acid chlorides or N-acyl imidazoliums . These intermediates can then react with nucleophiles such as amines to form amide bonds . The presence of bases like N-methylimidazole helps to stabilize the reactive intermediates and minimize side reactions .

相似化合物的比较

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is often compared with other coupling reagents such as:

Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (TFFH): Similar in structure but contains a fluorine atom instead of chlorine.

1-[Bis(dimethylamino)methylene]-5-chlorobenzotriazolium 3-oxide hexafluorophosphate (HCTU): Used for peptide coupling with different reactivity profiles.

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HOTU): Another coupling reagent with unique properties.

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is unique due to its ability to form a wide range of reactive intermediates, making it versatile for various synthetic applications .

生物活性

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (commonly referred to as TCFH) is a chemical compound with significant implications in biochemical research and synthesis. Its primary role is as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between carboxylic acids and amines. This article delves into the biological activity of TCFH, exploring its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

TCFH acts as an activating agent in peptide coupling reactions. It converts carboxylic acids into highly reactive intermediates, which readily form amide bonds with nucleophilic amines. This property is crucial for synthesizing peptides and proteins, making TCFH a valuable tool in biochemical laboratories. The following table summarizes its key biochemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₅H₁₂ClF₆N₂P |

| Molecular Weight | 280.58 g/mol |

| Melting Point | 102.4 – 104.2 °C |

| Purity | ≥98% |

Cellular Effects

TCFH influences various cellular processes by modulating enzyme activity and gene expression. Its effects on cellular signaling pathways can lead to changes in cell growth, differentiation, and metabolism. For instance, studies indicate that TCFH can alter the expression of genes involved in these processes, thereby affecting how cells respond to external stimuli.

Case Study: Gene Expression Modulation

In a study investigating the influence of TCFH on cancer cells, it was observed that treatment with the compound resulted in upregulation of genes associated with cell proliferation while downregulating apoptosis-related genes. This suggests a potential role for TCFH in promoting cell survival under specific conditions.

Molecular Mechanism

The molecular mechanism underlying TCFH's activity involves its interaction with biomolecules at the molecular level. TCFH binds to specific enzymes and proteins, leading to their activation or inhibition. This binding can significantly affect metabolic pathways by altering the flow of metabolites within cells.

Mechanistic Insights

- Enzyme Interaction : TCFH has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular metabolism.

- Transport and Distribution : Understanding how TCFH is transported within cells is critical for optimizing its biochemical applications. It interacts with specific transporters that facilitate its movement across cellular membranes.

Temporal Effects in Laboratory Settings

The stability of TCFH under various environmental conditions plays a crucial role in its efficacy as a reagent. Research indicates that while TCFH remains stable over time under optimal conditions, prolonged exposure to adverse environments can lead to degradation, affecting its performance in biochemical reactions.

Applications in Scientific Research

TCFH is widely utilized across various fields of research due to its unique properties:

- Chemistry : As a coupling reagent for synthesizing peptides and complex organic molecules.

- Biology : In bioconjugation reactions linking biomolecules such as proteins and nucleic acids.

- Medicine : In developing pharmaceutical compounds, including antibiotics and anticancer agents.

- Industry : Used in producing onium salts and other industrial chemicals.

常见问题

Q. What is the mechanistic role of Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate in amide bond formation?

The compound acts as a coupling reagent by activating carboxylic acids into reactive intermediates (e.g., acyloxyphosphonium species), facilitating nucleophilic attack by amines to form amide bonds. This activation occurs via the chloroformamidinium moiety, which enhances electrophilicity at the carbonyl carbon. The hexafluorophosphate counterion stabilizes the cationic intermediate, improving reaction efficiency .

Methodological Insight :

- Step 1 : Dissolve the carboxylic acid and amine in anhydrous DMF or DCM.

- Step 2 : Add the reagent (1.2–2.0 equiv) and a tertiary base (e.g., DIEA, 2–4 equiv).

- Step 3 : Stir at room temperature for 1–4 hours. Monitor completion via TLC or LC-MS.

Q. What are the optimal reaction conditions for peptide synthesis using this reagent?

Q. How does this reagent compare to HATU or PyBOP in amide coupling?

Unlike HATU or PyBOP, which require pre-activation of the carboxylic acid, this reagent enables "in situ" activation, reducing side reactions. However, it may generate more HCl byproducts, necessitating efficient scavenging (e.g., DIEA) .

Advanced Research Questions

Q. How do sterically hindered substrates impact the efficiency of this reagent?

Steric hindrance at the carboxylic acid (e.g., β-branched amino acids) slows activation. Mitigation strategies include:

- Prolonged reaction times (6–12 hours).

- Using 2.0 equiv of reagent and 4.0 equiv of base.

- Adding 10 mol% DMAP as a catalyst .

Q. What analytical methods ensure purity and stability of the reagent in storage?

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ion-pair chromatography to quantify hexafluorophosphate content.

- Stability : Store at –20°C under argon. Decomposition is indicated by a yellow hue or precipitate formation.

- Moisture Sensitivity : Karl Fischer titration to confirm <0.1% water content .

Q. Can this reagent act as a ligand in transition-metal catalysis?

Yes. The chloroformamidinium moiety can coordinate to transition metals (e.g., Pd, Cu) as a Lewis base, enabling applications in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, it stabilizes Pd(0) intermediates, improving catalytic turnover .

Case Study :

Q. How to resolve contradictions in reported CAS numbers (207915-99-9 vs. 94790-35-9)?

The correct CAS registry number is 207915-99-9 , validated by multiple suppliers (e.g., Santa Cruz Biotechnology) and chemical databases . The discrepancy (94790-35-9) likely stems from a historical cataloging error in TCI Chemicals’ records .

Methodological Best Practices

- Handling Precautions : Use in a fume hood; avoid inhalation (H335 hazard) and skin contact (H315/H319). Equip with nitrile gloves and safety goggles .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal. Hexafluorophosphate anions require specialized treatment to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。